1-((1R,5S)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
Description
1-((1R,5S)-8-(Pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane (tropane) core fused with a pyrrolidine-2,5-dione (succinimide) moiety. Key structural attributes include:
- Stereochemistry: The (1R,5S) configuration ensures specific three-dimensional orientation critical for molecular interactions .
- Substituents: A pyridin-3-ylsulfonyl group at the 8-position and a succinimide ring at the 3-position.
- Potential Applications: While explicit biological data are unavailable in the provided evidence, its structural analogs are linked to enzyme inhibition (e.g., bromodomains ) and synthetic intermediates for bioactive molecules .
Properties
IUPAC Name |
1-(8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-15-5-6-16(21)18(15)13-8-11-3-4-12(9-13)19(11)24(22,23)14-2-1-7-17-10-14/h1-2,7,10-13H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLQKZUKWQKDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CN=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1R,5S)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and immunology. This article compiles findings from various studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound belongs to a class of pyrrolidine derivatives characterized by a bicyclic structure. Its unique configuration contributes to its biological properties, particularly its ability to interact with specific biological targets.
1. Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
Research indicates that this compound acts as an inhibitor of Indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. This inhibition is significant as it can enhance anti-tumor immunity by preventing tumor-induced immune suppression .
- IDO Inhibition : By blocking IDO activity, the compound may increase levels of tryptophan and decrease kynurenine production, thereby enhancing T-cell responses against tumors.
2. Anticancer Properties
The compound has shown promise in preclinical models for treating various cancers. Its efficacy is attributed to its ability to modulate immune responses and directly inhibit tumor cell proliferation.
Case Studies
- Breast Cancer : In vitro studies demonstrated that the compound significantly inhibited the growth of breast cancer cell lines by inducing apoptosis .
- Melanoma : Another study reported that treatment with this compound led to a reduction in tumor size in melanoma-bearing mice, suggesting its potential as a therapeutic agent .
3. Anti-inflammatory Activity
In addition to its anticancer properties, the compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .
Experimental Findings
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| IL-6 | 200 | 50 | 75% |
| TNF-α | 150 | 30 | 80% |
4. Antimicrobial Activity
Preliminary studies also suggest that this compound possesses antimicrobial properties. It has demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Pharmacokinetics
The pharmacokinetic profile of the compound is still under investigation; however, initial studies suggest moderate bioavailability and a favorable half-life for therapeutic applications.
Toxicity Studies
In toxicity assessments conducted on PBMCs, the compound exhibited low toxicity at therapeutic doses but showed signs of cytotoxicity at higher concentrations (100 µg/mL), indicating a need for careful dose management in clinical settings .
Comparison with Similar Compounds
Substituent Modifications at the 8-Position
Notes:
Modifications at the 3-Position
Key Findings :
Conformational and Crystallographic Insights
- (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one :
- Bromodomain Inhibitor Complex (PDB Structure) :
Comparison : The target compound’s pyridin-3-ylsulfonyl group likely induces a similar chair conformation, optimizing interactions with flat binding surfaces (e.g., enzyme active sites).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
